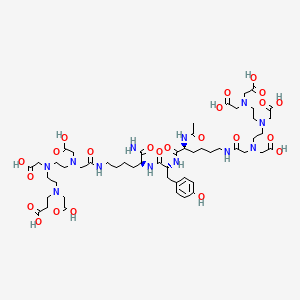
di-DTPA-LTL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-DTPA-LTL is a bivalent hapten based on a tyrosine-containing polypeptide design. It is known for its good hydrophilicity and biological distribution. The compound is labeled with indium-111 and iodine-131, making it useful in tumor radioimmunoimaging, particularly for primary colorectal cancer patients with carcinoembryonic antigen (CEA) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-DTPA-LTL involves the conjugation of diethylenetriaminepentaacetic acid (DTPA) to a tyrosine-containing polypeptide. The process typically includes the following steps:
Activation of DTPA: DTPA is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation: The activated DTPA is then conjugated to the tyrosine-containing polypeptide under mild conditions to form the this compound compound.
Labeling: The compound is labeled with indium-111 and iodine-131 for its application in radioimmunoimaging
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DTPA and the polypeptide are synthesized and purified.
Automated Conjugation: Automated systems are used to ensure consistent conjugation and labeling with indium-111 and iodine-131.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product
化学反応の分析
Types of Reactions
Di-DTPA-LTL undergoes several types of chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions such as indium and iodine.
Substitution: The polypeptide backbone can undergo substitution reactions, particularly at the tyrosine residues.
Common Reagents and Conditions
Chelation: Indium chloride and sodium iodide are commonly used reagents for labeling the compound with indium-111 and iodine-131, respectively.
Substitution: Mild acidic or basic conditions are used to facilitate substitution reactions on the polypeptide backbone.
Major Products
The major products formed from these reactions include the indium-111 and iodine-131 labeled this compound, which is used for radioimmunoimaging .
科学的研究の応用
Di-DTPA-LTL has several scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in tumor radioimmunoimaging for primary colorectal cancer patients with carcinoembryonic antigen (CEA).
Industry: Applied in the development of diagnostic imaging agents and radiopharmaceuticals
作用機序
Di-DTPA-LTL exerts its effects through the following mechanisms:
Chelation: The compound forms stable complexes with metal ions, which are then used for imaging purposes.
Targeting: The labeled compound targets carcinoembryonic antigen (CEA) in primary colorectal cancer cells, allowing for precise imaging of tumors.
Pathways: The compound interacts with specific molecular pathways involved in tumor growth and metastasis, aiding in the detection and monitoring of cancer
類似化合物との比較
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in various applications, including radiopharmaceuticals and MRI contrast agents.
Tyrosine-containing polypeptides: Used in various biological and medical applications for their ability to interact with specific proteins and enzymes.
Uniqueness
Di-DTPA-LTL is unique due to its dual labeling with indium-111 and iodine-131, which enhances its efficacy in tumor radioimmunoimaging. Its design as a bivalent hapten based on a tyrosine-containing polypeptide also contributes to its specificity and effectiveness in targeting carcinoembryonic antigen (CEA) in colorectal cancer patients .
特性
分子式 |
C52H82N12O23 |
|---|---|
分子量 |
1243.3 g/mol |
IUPAC名 |
3-[2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1 |
InChIキー |
ACOHBBKFLNUKIO-VDYROPKHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
正規SMILES |
CC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)


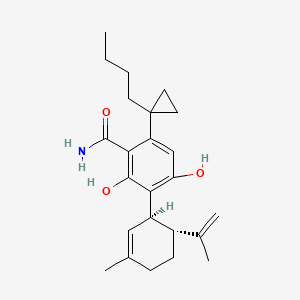
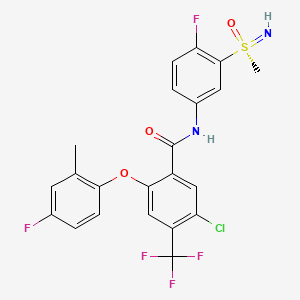
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)



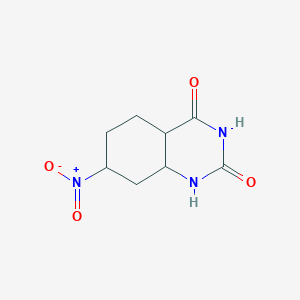
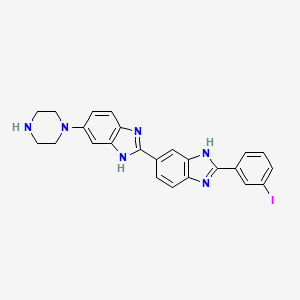
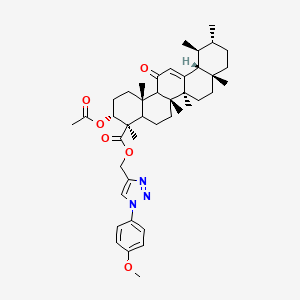
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
